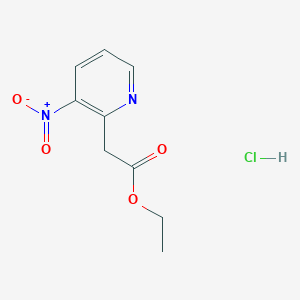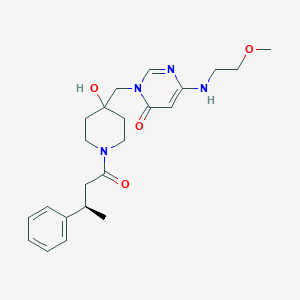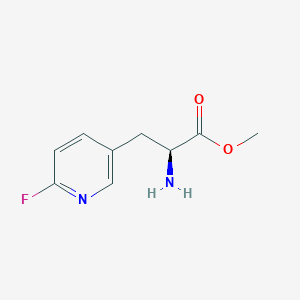
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H10N2O4·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride typically involves the nitration of pyridine derivatives followed by esterification. One common method involves the reaction of 3-nitropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or dichloromethane, and bases like potassium carbonate.
Major Products Formed
Reduction: Ethyl 2-(3-aminopyridin-2-yl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ester group allows for modification and conjugation with other molecules, enhancing its versatility in various applications.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-nitropyridin-2-yl)acetate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-(4-trifluoromethylpyridin-2-yl)acetate: Similar structure but with a trifluoromethyl group instead of a nitro group.
Ethyl 2-(6-methylpyridin-2-yl)acetate: Contains a methyl group instead of a nitro group.
Ethyl 2-(3-aminopyridin-2-yl)acetate: The nitro group is reduced to an amino group.
Eigenschaften
Molekularformel |
C9H11ClN2O4 |
|---|---|
Molekulargewicht |
246.65 g/mol |
IUPAC-Name |
ethyl 2-(3-nitropyridin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-2-15-9(12)6-7-8(11(13)14)4-3-5-10-7;/h3-5H,2,6H2,1H3;1H |
InChI-Schlüssel |
MCDSIVNKYOBWQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C=CC=N1)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
![6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B15220902.png)
![(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
![5-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B15220942.png)

